(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide
Description
This compound belongs to a class of isoindole derivatives characterized by a Z-configuration ethylidene bridge, a cyano group, and a cyclopentylamino substituent. The 3-nitrobenzamide moiety at the N-position introduces strong electron-withdrawing properties, which may enhance binding affinity in biological systems. Key features include:
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c24-13-19(23(30)25-15-7-1-2-8-15)20-17-10-3-4-11-18(17)21(26-20)27-22(29)14-6-5-9-16(12-14)28(31)32/h3-6,9-12,15H,1-2,7-8H2,(H,25,30)(H,26,27,29)/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJAGHHDBDRRU-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Isoindole core : Contributes to its biological activity.
- Nitro group : Known for its role in various pharmacological effects.
- Cyano and cyclopentylamine substituents : These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Nitro compounds are often associated with antimicrobial effects due to their ability to induce redox reactions within microbial cells, leading to cell death. This mechanism may also extend to human cells, indicating a dual role as both a pharmacophore and toxicophore .
- Antineoplastic Properties : Compounds containing nitro groups have been studied for their potential in cancer treatment, showing efficacy against various tumor types through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group facilitates redox reactions that can disrupt cellular processes in both bacteria and human cells .
- Protein Interaction : The electronic properties of the nitro group enhance interactions with amino acids in proteins, potentially affecting enzyme activities and signaling pathways .
- Cytotoxicity : The compound may induce cytotoxic effects in cancer cells, leading to programmed cell death (apoptosis) .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
A. N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide ()
- Molecular formula : C₂₃H₂₂N₄O₃.
- Substituents: 3-Methoxypropylamino (vs. cyclopentylamino), 4-methylbenzamide (vs. 3-nitrobenzamide).
- Physicochemical properties: XLogP3: 2.3 (moderate lipophilicity). Hydrogen bond donors/acceptors: 2/3. Topological polar surface area (TPSA): 104 Ų.
B. (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide ()
- Substituents: 3-Methoxypropylamino (similar to ) but retains the 3-nitrobenzamide group.
- Key difference : Positional isomerism in the benzamide substituent compared to the target compound.
C. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Comparative Data Table
Research Findings and Implications
Physicochemical and Pharmacokinetic Insights
- Hydrogen bonding : The 3-nitro group increases hydrogen bond acceptor count (7 vs. 5 in ), favoring target engagement in polar active sites (e.g., kinase ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
